3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3/c23-16-12-10-15(11-13-16)21-19-14-24-20-9-5-4-8-18(20)22(19)26(25-21)17-6-2-1-3-7-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUYSVZAWMVHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with quinoline aldehydes under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and fluorophenyl groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Biological Properties
Research indicates that 3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline exhibits significant biological activities:
Anticancer Activity
Studies have shown that derivatives of pyrazoloquinolines can induce apoptosis in cancer cells. For instance, N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have been identified as potent inducers of apoptosis across various human solid tumors, with effective concentrations (EC50) ranging from 30 to 700 nM .
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Structure-activity relationship studies have indicated that certain derivatives exhibit high selectivity and potency against these targets .
Potential Therapeutic Uses
The unique properties of this compound suggest several therapeutic applications:
Neuroprotective Agents
Given its inhibitory effects on AChE and MAO-B, this compound could be developed as a neuroprotective agent for treating Alzheimer's disease and other cognitive disorders .
Antitumor Agents
The ability to induce apoptosis in cancer cells positions this compound as a candidate for further development in cancer therapy. Its derivatives may be tailored to enhance efficacy and reduce side effects .
Data Table: Summary of Biological Activities
Case Studies
Several studies highlight the efficacy of pyrazoloquinolines in various applications:
- Study on Apoptosis Induction :
- Enzyme Inhibition Studies :
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s fluorine and phenyl groups contribute to its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of DNA synthesis and disruption of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Anti-Inflammatory Pyrazolo[4,3-c]quinoline Derivatives
Key derivatives with anti-inflammatory activity include:
These compounds inhibit LPS-stimulated NO production and iNOS/COX-2 expression, but the fluorophenyl derivative lacks the amino group found in 2i and 2m, which are critical for potency .
Pyrazolo[3,4-b]quinoline vs. Pyrazolo[4,3-c]quinoline Isomers
The position of pyrazole-quinoline fusion significantly impacts activity:
The 4,3-c fusion in the target compound may favor planar molecular conformations, enhancing intercalation with biological targets compared to 3,4-b isomers .
Substituent Effects on Physicochemical Properties
Substituents influence logP, molecular weight, and solubility:
The target compound’s logP (~6.58) suggests high lipophilicity, comparable to C350-0236, but the 8-ethoxy derivative () may exhibit better aqueous solubility due to the ethoxy group .
Halogen Substitution: Fluorine vs. Chlorine
Fluorine’s electron-withdrawing effects contrast with chlorine’s steric and electronic contributions:
Fluorine’s smaller van der Waals radius compared to chlorine allows tighter binding to hydrophobic pockets in enzymes or receptors .
Biological Activity
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound that belongs to the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its anti-inflammatory and antimicrobial properties, as well as its potential applications in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 353.38 g/mol. Its structure includes a fluorinated phenyl group, which is significant for its biological activity.
Anti-inflammatory Activity
Recent studies have indicated that pyrazolo[4,3-c]quinolines exhibit notable anti-inflammatory effects. A study evaluated various derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Among these derivatives, compounds structurally related to this compound demonstrated significant inhibition of NO production and reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, which are key mediators in inflammatory responses .
Case Study: Inhibition of Nitric Oxide Production
A specific case study reported that a derivative closely related to the target compound exhibited an IC50 value of 0.39 μM for NO production inhibition. This potency was comparable to established anti-inflammatory agents, indicating the therapeutic potential of this class of compounds .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | 0.39 | Inhibition of iNOS and COX-2 |
Antimicrobial Activity
In addition to anti-inflammatory properties, pyrazolo[4,3-c]quinolines have shown promising antimicrobial activities. A study focusing on various derivatives tested their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL, demonstrating potent antibacterial effects .
Antimicrobial Efficacy Table
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.22 | Staphylococcus aureus |
| Derivative X | 0.25 | Escherichia coli |
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]quinolines is influenced by their structural features. The position and nature of substituents on the phenyl ring play crucial roles in determining their potency against inflammation and microbial activity. For instance, para-substituted derivatives generally exhibit enhanced activity compared to their ortho or meta counterparts due to better electronic distribution and steric factors .
Q & A
Q. Yield optimization :
- Use microwave-assisted synthesis to reduce reaction time and improve homogeneity (e.g., 60–80°C, 30–60 minutes) .
- Catalytic systems like Pd(PPh₃)₄ for cross-coupling reactions enhance regioselectivity and yield (>75% reported) .
- Monitor intermediates via TLC and HPLC to ensure purity before proceeding to subsequent steps .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions (e.g., distinguishing fluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 389.13 for C₂₄H₁₆FN₃) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic system, space group P2₁/c) .
Q. Purity assessment :
- HPLC with C18 columns (acetonitrile/water gradient) detects impurities <0.5% .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
Discrepancies often arise from:
- Assay conditions : Differences in cell lines (e.g., RAW 264.7 vs. HeLa) or incubation times affect IC₅₀. Standardize protocols using guidelines like OECD TG 432 .
- Substituent effects : Fluorine at the 4-position enhances COX-2 inhibition, but chloro substituents may alter selectivity. Compare derivatives using SAR tables .
- Solubility factors : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Q. Validation :
- Replicate assays with orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity) .
Advanced: What computational strategies are effective for predicting structure-activity relationships (SAR) in pyrazoloquinolines?
- Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (PDB ID: 5KIR). Fluorophenyl groups show strong π-π stacking with Tyr385 .
- QSAR Models : Apply Gaussian-based DFT calculations to correlate Hammett constants (σ) of substituents with inhibitory activity (R² > 0.85 reported) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
Advanced: How do crystallographic data inform the design of analogs with improved binding affinity?
- Key interactions : In crystal structures, the pyrazoloquinoline core forms hydrogen bonds with Arg120 and Val89 in COX-2 .
- Torsional angles : Substituents at position 3 (fluorophenyl) adopt a coplanar conformation with the quinoline ring, maximizing hydrophobic contacts .
- Design strategy : Introduce electron-withdrawing groups (e.g., -CF₃) at position 8 to enhance binding entropy .
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
- Column Chromatography : Use silica gel (200–300 mesh) with eluents like ethyl acetate/hexane (3:7) .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for needle-like crystals (>95% purity) .
- Prep-HPLC : Employ a reverse-phase C18 column (10 µm, 250 × 21.2 mm) for gram-scale purification .
Advanced: How can researchers address low solubility in biological assays without compromising activity?
- Prodrug design : Synthesize phosphate esters at position 1-phenyl to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) at 10 mM to maintain solubility in PBS .
Advanced: What mechanistic insights explain its dual activity as a kinase inhibitor and nitric oxide synthase (NOS) suppressor?
- Kinase inhibition : The pyrazoloquinoline core binds to ATP pockets in kinases (e.g., EGFR-TK, Kd = 12 nM) via hydrogen bonds with Met793 .
- NOS suppression : Fluorophenyl groups quench radical intermediates in iNOS, reducing NO production (IC₅₀ = 3.2 µM in RAW 264.7 cells) .
- Cross-talk : Downstream MAPK pathway inhibition links both activities, validated via Western blot (p-ERK reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
